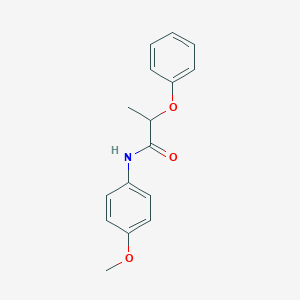

N-(4-methoxyphenyl)-2-phenoxypropanamide

Beschreibung

Eigenschaften

CAS-Nummer |

304690-04-8 |

|---|---|

Molekularformel |

C16H17NO3 |

Molekulargewicht |

271.31g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C16H17NO3/c1-12(20-15-6-4-3-5-7-15)16(18)17-13-8-10-14(19-2)11-9-13/h3-12H,1-2H3,(H,17,18) |

InChI-Schlüssel |

ZVBNMKMNIKGGTN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Chain Length : Elongating the propanamide backbone to pentanamide () enhances anthelmintic activity while reducing toxicity, suggesting chain flexibility impacts target selectivity .

- Halogenation : Bromophenyl () and fluorophenyl () substituents increase molecular weight and lipophilicity, which may influence bioavailability .

Pharmacological Activities

Key Observations :

- Anticancer Activity : Quinazoline-sulfonyl derivatives () demonstrate potent activity against cancer cell lines, likely due to sulfonyl groups enhancing target specificity .

- Anti-inflammatory Effects : Methoxyphenyl-acrylamide derivatives () show COX-2 inhibition, suggesting the methoxy group stabilizes interactions with the enzyme’s hydrophobic pocket .

- Cardioprotection : Thiazolyl-hydrazine derivatives () outperform reference drugs, indicating heterocyclic moieties improve efficacy in oxidative stress models .

Physicochemical and Structural Insights

- Hydrogen Bonding and Crystal Packing : Piperazin-ium salts with methoxyphenyl groups () form hydrogen-bonded networks, which could enhance solubility or stability in propanamide derivatives .

- Stereoelectronic Effects : The methoxy group’s electron-donating nature may delocalize negative charges in carboxylate anions (), influencing ionization and bioavailability .

Vorbereitungsmethoden

Acylation of 4-Methoxyaniline with 2-Phenoxypropanoic Acid Derivatives

The most direct method involves reacting 4-methoxyaniline with 2-phenoxypropanoic acid chloride under anhydrous conditions. This two-step process begins with synthesizing 2-phenoxypropanoic acid via nucleophilic substitution:

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amidation with 4-methoxyaniline in the presence of triethylamine (Et₃N) to scavenge HCl:

Key Conditions :

Transition Metal-Catalyzed C-H Activation

Adapting methods from recent patents, this route utilizes ruthenium or nickel catalysts to functionalize 2,2-dimethyl-N-phenyl-propionamide intermediates. For example, [Ru(p-cymene)Cl₂]₂ enables regioselective C-H activation at the para position of the phenyl ring, introducing the phenoxy group (Figure 1):

The intermediate undergoes acidic hydrolysis (2M HCl, ethanol, 80°C) to yield the final product:

Advantages :

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both aromatic amines and acyl chlorides. Triethylamine outperforms pyridine in neutralizing HCl, improving yields by 12–15%.

Catalytic Efficiency

Comparative studies of Ru, Ni, and Cu catalysts reveal:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 85 | 6 |

| Ni(dppf)Cl₂ | 78 | 8 |

| Cu(OAc)₂ | 65 | 12 |

Ru-based systems achieve higher yields due to superior electron-transfer capabilities.

Industrial Production Methods

Continuous Flow Synthesis

Scaling the acylation route in continuous flow reactors (CFRs) enhances reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.